molecular formula C8H7FO2 B032414 2-Fluoro-3-methoxybenzaldehyde CAS No. 103438-88-6

2-Fluoro-3-methoxybenzaldehyde

Cat. No. B032414
M. Wt: 154.14 g/mol
InChI Key: LIHCOUDNHILORI-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzaldehyde (CAS number 103438-88-6) is a benzaldehyde building block, bearing a fluoride and a methoxy at 2- and 3-positions . It is widely used as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives . It also serves as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones, which are potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .


Synthesis Analysis

To construct benzosuberone cores, 2-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . The formation of the cycloheptanone ring is achieved through a Friedel-Craft acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) . It is also employed in the synthesis of bicyclic heterocycles, including hydroisoquinolines, acrydinone, and quinazolines .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-methoxybenzaldehyde is C8H7FO2 . It has a fluoride and a methoxy group at the 2- and 3-positions of the benzaldehyde structure .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 2-Fluoro-3-methoxybenzaldehyde is involved in several chemical reactions. It reacts with (3-carboxypropyl)triphenylphosphonium bromide in a Wittig reaction to form benzosuberone cores . It also undergoes a Friedel-Craft acylation using Eaton’s reagent to form a cycloheptanone ring .


Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-3-methoxybenzaldehyde is 154.14 g/mol . It appears as white crystals . The melting point is between 47 °C and 51 °C .

Scientific Research Applications

Application in Organic Chemistry

Specific Scientific Field

The specific scientific field where 2-Fluoro-3-methoxybenzaldehyde is used is Organic Chemistry .

2. Comprehensive and Detailed Summary of the Application 2-Fluoro-3-methoxybenzaldehyde is employed in the synthesis of bicyclic heterocycles, including hydroisoquinolines, acrydinone, and quinazolines . These compounds have various applications in medicinal chemistry and drug discovery due to their diverse biological activities.

3. Detailed Description of the Methods of Application or Experimental Procedures The formation of the cycloheptanone ring, a key step in the synthesis of these bicyclic heterocycles, is achieved through a Friedel-Craft acylation using Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) .

Application in Drug Discovery

Specific Scientific Field

The specific scientific field where 2-Fluoro-3-methoxybenzaldehyde is used is Drug Discovery .

2. Comprehensive and Detailed Summary of the Application 2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . These derivatives have various applications in medicinal chemistry due to their diverse biological activities.

3. Detailed Description of the Methods of Application or Experimental Procedures To construct benzosuberone cores, 2-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .

Application in Protein Kinase Inhibition

Specific Scientific Field

The specific scientific field where 2-Fluoro-3-methoxybenzaldehyde is used is Biochemistry .

2. Comprehensive and Detailed Summary of the Application 2-Fluoro-3-methoxybenzaldehyde is used as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones . These compounds are potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .

Application in Synthesis of Porphyrins

Specific Scientific Field

2. Comprehensive and Detailed Summary of the Application 2-Fluoro-3-methoxybenzaldehyde is used in the synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They are often used in research due to their strong absorption of light and ability to participate in electron transfer .

Safety And Hazards

2-Fluoro-3-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Future Directions

2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . Given its role in the synthesis of potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases , it is likely to continue to be a valuable compound in pharmaceutical research.

properties

IUPAC Name

2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCOUDNHILORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396248
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxybenzaldehyde

CAS RN

103438-88-6
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

27 ml (240.62 mmol) of 2-fluoroanisole is dissolved in 700 ml of tetrahydrofuran. At −70° C., 200 ml of sec-BuLi (1.3 M solution in cyclohexane) is added in drops. It is stirred for one hour at −70° C., and then 152 ml of N,N-dimethylformamide, dissolved in 50 ml of tetrahydrofuran, is added in drops at this temperature. After another hour of stirring at −70° C., 380 ml of hydrochloric acid (w=10%) is added in drops. In this case, the batch slowly comes to room temperature. After stirring overnight at room temperature, methyl tert-butyl ether is added, and the organic phase is separated after vigorous stirring. The aqueous phase is extracted two more times with methyl tert-butyl ether. The combined organic extracts are washed with brine and dried. After the desiccant is filtered off, the solvent is spun off, and the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 25.66 g (69.2%) of the desired compound is isolated.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
380 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69.2%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DEBAL-H in toluene.(12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIDAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DIBAL-H in toluene (12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIBAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Yield
85%

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